2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride
Overview
Description
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, also known as DMMPH or K252a, is a synthetic compound. It has been extensively studied for its potential applications in various fields of research and industry. The empirical formula is C13H19NO2 · HCl · H2O, and the molecular weight is 275.77 . It is a precursor to “Ozalid” dyes .
Physical And Chemical Properties Analysis
The melting point of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is 188-192 °C (lit.) . Other physical and chemical properties are not available from the search results.Scientific Research Applications
Morpholine Derivatives in Catalysis and Synthesis
Morpholine derivatives, including those similar to 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, have been extensively utilized in organic synthesis and catalysis. For example, morpholine-based ligands have been synthesized and applied in complexation with metals like palladium(II) and mercury(II), demonstrating their utility in forming complexes with potential catalytic activities (Singh et al., 2000). Such complexes are instrumental in a variety of chemical transformations, highlighting the role of morpholine derivatives in facilitating novel synthetic routes and catalytic processes.
Pharmaceutical and Biological Research
In the realm of pharmaceutical sciences, morpholine and its derivatives have been investigated for their biological activities and potential therapeutic applications. Morpholine motifs are recognized for their importance in pharmacology, with derivatives being synthesized and evaluated for their antiproliferative activities against various cancer cell lines. This underscores the potential of morpholine derivatives, including compounds like 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, in contributing to the development of new therapeutic agents (Chatterjee et al., 2021).
Environmental and Material Sciences
The versatility of morpholine derivatives extends to environmental and material sciences, where these compounds are explored for various applications. For instance, morpholine-based Schiff-base ligands have been used to synthesize zinc(II) complexes, which exhibit catalytic activities relevant to bio-mimetic and environmental applications. Such studies illustrate the potential of morpholine derivatives in contributing to the development of new materials and catalysts for environmental sustainability (Chakraborty et al., 2014).
properties
IUPAC Name |
2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-8-13(15)11(2)7-12(10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUYDSHQWRANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CN2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067778 | |
Record name | 4-(Morpholinomethyl)-2,5-xylenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride | |
CAS RN |
33625-43-3 | |
Record name | Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33625-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033625433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Morpholinomethyl)-2,5-xylenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholinomethyl)-2,5-xylenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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